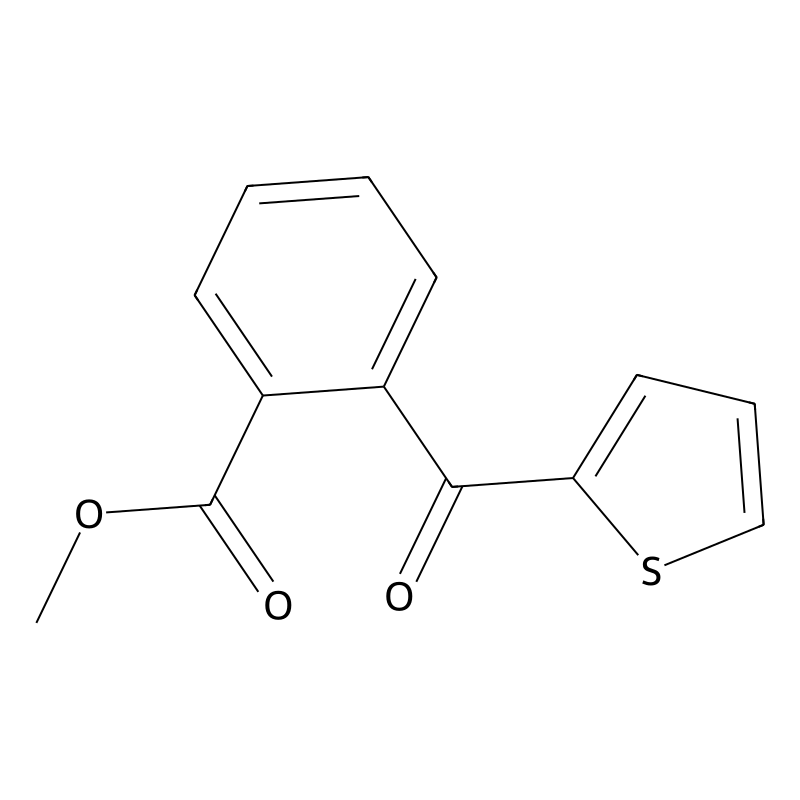

Methyl 2-(thiophene-2-carbonyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 2-(thiophene-2-carbonyl)benzoate is an organic compound with the molecular formula . It features a methyl ester functional group attached to a benzoate moiety, which is further substituted by a thiophene-2-carbonyl group. This compound is notable for its unique structural arrangement, combining the aromatic properties of both the benzoate and thiophene rings. The presence of the thiophene moiety imparts distinct electronic and steric characteristics, making it of interest in various chemical and biological applications.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to products such as carboxylic acids or sulfoxides.

- Reduction: Reduction reactions can be conducted with lithium aluminum hydride or sodium borohydride, yielding alcohols or thiols as products.

- Substitution: It can also undergo substitution reactions where functional groups are replaced under specific conditions, resulting in various substituted derivatives.

These reactions are significant for modifying the compound's structure and enhancing its properties for specific applications.

The biological activity of Methyl 2-(thiophene-2-carbonyl)benzoate is an area of ongoing research. Preliminary studies suggest that this compound may exhibit interactions with specific molecular targets within biological systems, potentially modulating enzyme activities or receptor functions. Such interactions could lead to therapeutic effects, although detailed mechanisms and biological pathways remain to be fully elucidated .

Several methods have been developed for synthesizing Methyl 2-(thiophene-2-carbonyl)benzoate:

- Suzuki–Miyaura Coupling: A common method involving the coupling of aryl boronic acids with aryl halides in the presence of a palladium catalyst.

- Condensation Reactions: This involves the condensation of thiophene-2-carboxylic acid with methyl benzoate using dehydrating agents.

- Industrial Production: Large-scale synthesis often employs optimized reaction conditions and efficient catalysts to maximize yield and purity .

Methyl 2-(thiophene-2-carbonyl)benzoate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Materials Science: The unique properties of this compound can be exploited in creating new materials with desirable characteristics.

- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, particularly those containing thiophene or benzoate functionalities .

Interaction studies focus on how Methyl 2-(thiophene-2-carbonyl)benzoate interacts with biological molecules. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Research indicates that it may interact with various enzymes and receptors, influencing their activity and possibly leading to beneficial health effects .

Several compounds share structural similarities with Methyl 2-(thiophene-2-carbonyl)benzoate. Here are a few notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl benzo[b]thiophene-2-carboxylate | Contains a benzo[b]thiophene structure | Different substitution patterns affecting reactivity |

| Benzo[b]thiophene-2-carboxylic acid methyl ester | Similar core structure but lacks methyl group | Distinct physical properties due to carboxylic acid group |

| Methyl thiophene-2-carboxylate | Simple thiophene derivative without benzoate | Less complex, primarily used in simpler organic syntheses |

Uniqueness: Methyl 2-(thiophene-2-carbonyl)benzoate stands out due to its specific combination of benzoic acid and thiophene moieties, which provide distinct chemical and physical properties. This uniqueness enhances its value for specialized applications across various fields of research and industry .